Teneligliptin Hydrobromide Hydrate

Description

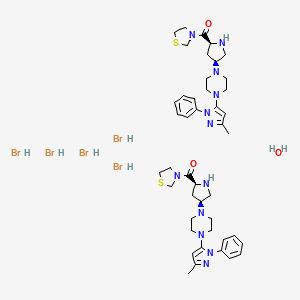

Structure

2D Structure

Properties

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPRXLXVOBOTGT-KSLCDFCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67Br5N12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572583-29-9 | |

| Record name | Teneligliptin hydrobromide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Teneligliptin

An In-depth Technical Guide on the Core Chemical Structure and Properties of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. All quantitative data is presented in tabular format for clarity, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Chemical Identity and Structure

Teneligliptin is a third-generation gliptin used for the management of type 2 diabetes mellitus.[1] Its chemical structure is characterized by five consecutive rings, which contribute to its potent and long-lasting inhibitory effect on the DPP-4 enzyme.[2] This unique "J-shaped" structure allows for strong interaction with the S2 extensive subsite of the DPP-4 enzyme.[1][2]

| Identifier | Value |

| IUPAC Name | {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone |

| CAS Number | 760937-92-6 (Free Base) |

| Molecular Formula | C₂₂H₃₀N₆OS[3] |

| Molecular Weight | 426.58 g/mol [3] |

| Synonyms | MP-513, Tenelia |

Physicochemical Properties

The physicochemical properties of Teneligliptin are critical for its formulation, absorption, distribution, and overall pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | >211°C | [4] |

| 208°C | [5] | |

| >100°C (decomposition) | [6] | |

| pKa (Strongest Basic) | 9.38 (Predicted) | [7] |

| 8.70 ± 0.10 (Predicted) | [6] | |

| logP | 1.69 (Predicted, ALOGPS) | [7] |

| 1.42 (Predicted, ChemAxon) | [7] | |

| Water Solubility | 1.4 mg/mL | [7] |

| 1.7 mg/mL | [8] | |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [9] |

| Solubility in Organic Solvents | Ethanol: ~2 mg/mL | [9] |

| DMSO: ~30 mg/mL | [9] | |

| Dimethylformamide (DMF): ~30 mg/mL | [9] | |

| UV λmax | 246 nm | [9] |

| 241.6 nm | [5] |

Mechanism of Action and Signaling Pathway

Teneligliptin exerts its therapeutic effect by competitively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[10] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][11] By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP.[1][11]

This leads to several downstream effects in a glucose-dependent manner:

-

Increased Insulin Secretion: Elevated GLP-1 levels stimulate pancreatic β-cells to release insulin in response to food intake.[12]

-

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.[12]

The net result is improved glycemic control, particularly a reduction in postprandial glucose excursions, with a low intrinsic risk of hypoglycemia.[11]

Experimental Protocols and Methodologies

This section details the methodologies used to characterize Teneligliptin's properties and activity.

DPP-4 Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of Teneligliptin against DPP-4 is a critical measure of its activity. The half-maximal inhibitory concentration (IC₅₀) is determined using an in vitro enzyme inhibition assay.

Methodology Synopsis:

-

Enzyme Source: Recombinant human DPP-4 or human plasma can be used as the source of the enzyme.[2][10]

-

Substrate: A fluorogenic or chromogenic substrate that is specifically cleaved by DPP-4 is used.

-

Inhibitor: Teneligliptin is prepared in a series of dilutions to test a range of concentrations.

-

Procedure:

-

The DPP-4 enzyme is pre-incubated with varying concentrations of Teneligliptin in a suitable buffer.

-

The enzymatic reaction is initiated by adding the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product formation (fluorescence or absorbance) is measured using a plate reader.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each Teneligliptin concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve. Teneligliptin has shown IC₅₀ values of approximately 1 nM for human recombinant DPP-4.[10]

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification of Teneligliptin in bulk drug samples and pharmaceutical formulations.

Methodology Synopsis:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Stationary Phase (Column): A C18 column is commonly used, such as a Grace C18 (250mm x 4.6mm, 5µm particle size) or Kromasil C18 (250 x 4.6 mm, 5 μm).[13][14]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common compositions include:

-

Flow Rate: Typically maintained at 1.0 mL/min or 0.8 mL/min.[13][14]

-

Detection: UV detection is carried out at the λmax of Teneligliptin, approximately 242-249 nm.[13][16]

-

Quantification: A calibration curve is generated by injecting known concentrations of a Teneligliptin standard. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve. The method is validated for linearity, accuracy, and precision as per ICH guidelines.[13][15]

Conclusion

Teneligliptin possesses a distinct chemical structure that confers high potency and selectivity as a DPP-4 inhibitor. Its physicochemical properties, including solubility and stability, are well-characterized, enabling effective oral formulation. The mechanism of action, centered on the prolongation of incretin hormone activity, provides a glucose-dependent approach to managing type 2 diabetes. The analytical methods outlined provide robust and reliable means for its quantification and activity assessment in research and quality control settings.

References

- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Teneligliptin | C22H30N6OS | CID 11949652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpscr.info [ijpscr.info]

- 5. Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation - Int J Pharm Chem Anal [ijpca.org]

- 6. Teneligliptin | 760937-92-6 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. asianjpr.com [asianjpr.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. nbinno.com [nbinno.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ijbpas.com [ijbpas.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. globalresearchonline.net [globalresearchonline.net]

Teneligliptin's Role in Glucose Homeostasis: A Technical Guide

Introduction

Teneligliptin is a potent, third-generation oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is utilized in the management of type 2 diabetes mellitus (T2DM), playing a significant role in maintaining glucose homeostasis.[3] This technical guide provides an in-depth analysis of the mechanism of action, pharmacological profile, and clinical efficacy of teneligliptin, supported by quantitative data and detailed experimental protocols. The document is intended for researchers, scientists, and professionals in the field of drug development.

1. Core Mechanism of Action: The Incretin Pathway

Teneligliptin's therapeutic effect is centered on the potentiation of the endogenous incretin system.[4] Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gastrointestinal tract in response to food intake.[1][3] These hormones are crucial for glucose regulation, as they stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[1][3]

The enzyme dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly inactivates GLP-1 and GIP.[4] By competitively and reversibly inhibiting DPP-4, teneligliptin prevents the degradation of these incretin hormones.[2][4] This leads to prolonged activity and increased circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects, particularly in the postprandial state.[4][5] The glucose-dependent nature of this action contributes to a low risk of hypoglycemia.[4] Teneligliptin exhibits a unique "J-shaped" structure that allows for potent and long-lasting inhibition of the DPP-4 enzyme.[3][6]

2. Pharmacological Profile and Efficacy

Teneligliptin is characterized by its potent DPP-4 inhibition and a long half-life of approximately 26.9 hours, which allows for convenient once-daily administration.[6][7] Clinical studies have consistently demonstrated its efficacy in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents like metformin, glimepiride, pioglitazone, and insulin.[8]

Table 1: Summary of Teneligliptin's Efficacy on Glycemic Parameters

| Parameter | Dosage | Duration | Result | Citations |

|---|---|---|---|---|

| HbA1c Reduction | 20 mg/day | 12 weeks | -0.82% (Weighted Mean Difference vs. Placebo) | [2][9] |

| 20 mg/day (monotherapy) | 12 weeks | -0.86% (Weighted Mean Difference vs. Placebo) | [9] | |

| 20 mg/day (add-on) | 12 weeks | -0.79% (Weighted Mean Difference vs. Placebo) | [9] | |

| 20 mg/day | 52 weeks | Sustained improvement in glycemic control | [8] | |

| Fasting Plasma Glucose (FPG) | 20 mg/day | 12 weeks | -18.32 mg/dL (Weighted Mean Difference vs. Placebo) | [2][10] |

| Postprandial Glucose (PPG) | 20 mg/day | 12 weeks | -46.94 mg/dL (2h PPG, Weighted Mean Difference vs. Placebo) | [2] |

| Glucose Fluctuations | 20 mg/day | 3 days | Significant reduction in 24h mean blood glucose, SD of 24h glucose, and MAGE | [5][11] |

| | 20 mg/day (add-on to insulin) | Short-term | Significant decrease in mean amplitude of glycemic excursions |[12] |

3. Effects on Pancreatic Islet Function and Incretin Levels

Teneligliptin therapy leads to significant improvements in pancreatic islet cell function. This is evidenced by enhanced early-phase insulin secretion and improved β-cell function markers.[5][6]

Table 2: Impact of Teneligliptin on Pancreatic Hormones and Incretins

| Parameter | Dosage | Duration | Result | Citations |

|---|---|---|---|---|

| β-cell Function (HOMA-β) | 20 mg/day | 12 weeks | Significant increase (WMD 9.31 vs. Placebo) | [2][6] |

| Early-Phase Insulin Secretion | 20 mg/day | 3 days | Significant elevation estimated by insulinogenic index | [5][11] |

| Postprandial Glucagon | 20 mg/day | 4 weeks | Significant decrease in AUC₀₋₂h after each meal vs. Placebo | [13] |

| Active GLP-1 Levels | 20 mg/day | 3 days | Significant elevation in fasting and postprandial states | [5][11] |

| Active GIP Levels | 20 mg/day | 3 days | Significant elevation in the postprandial state |[5][11] |

4. Detailed Experimental Protocols

4.1. In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like teneligliptin on the DPP-4 enzyme.

-

Principle: The assay measures the fluorescence generated by the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. An inhibitor will reduce the rate of cleavage, resulting in a lower fluorescent signal.[14][15]

-

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Teneligliptin (or test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black, for fluorescence)

-

Fluorescent microplate reader (Ex/Em = 360/460 nm)

-

-

Procedure:

-

Prepare serial dilutions of teneligliptin in the assay buffer.

-

In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the teneligliptin dilutions (or solvent for control wells).[15]

-

Include "100% initial activity" wells (enzyme + solvent) and "background" wells (buffer + solvent, no enzyme).[15]

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[14]

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.[15]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[14][16]

-

Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[15]

-

-

Data Analysis: The percent inhibition is calculated relative to the "100% initial activity" control after subtracting the background fluorescence. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

4.2. Measurement of Active Incretin Hormones (GLP-1 & GIP)

Accurate measurement of active incretins is challenging due to their rapid degradation by DPP-4.[17]

-

Principle: Immunological methods such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) are used to quantify plasma concentrations of active GLP-1 and GIP.[17][18]

-

Blood Sample Collection and Processing:

-

Blood must be collected in tubes containing a DPP-4 inhibitor (and often other protease inhibitors).[17][19]

-

Immediately after collection, the blood sample must be placed on ice to minimize ex vivo degradation.[19]

-

Centrifuge the sample at a low temperature to separate the plasma.

-

The separated plasma should be stored at -20°C or lower until analysis.[19]

-

-

Measurement Procedure (General ELISA Protocol):

-

Plasma samples often require an extraction step (e.g., ethanol or solid-phase extraction) prior to measurement to remove interfering substances.[19]

-

The assay is performed according to the manufacturer's instructions for the specific ELISA kit.

-

This typically involves adding standards and extracted plasma samples to a microplate pre-coated with a capture antibody specific to the active form of GLP-1 or GIP.

-

A detection antibody, often conjugated to an enzyme, is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).

-

The signal intensity is proportional to the concentration of the incretin hormone in the sample, which is determined by comparison to a standard curve.

-

5. Pleiotropic Effects

Beyond its primary role in glycemic control, research suggests teneligliptin may offer additional benefits. Studies in animal models have shown that repeated administration can reduce plasma levels of triglycerides and free fatty acids.[20] Furthermore, teneligliptin has been associated with antioxidative properties and protective effects on endothelial cells, suggesting potential cardiovascular benefits.[21][22]

Teneligliptin is a potent and long-acting DPP-4 inhibitor that effectively improves glucose homeostasis in patients with type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion. This results in significant reductions in HbA1c, fasting and postprandial glucose levels, and overall glycemic variability, with a low incidence of hypoglycemia. The comprehensive data from clinical trials and preclinical studies solidify its role as a valuable therapeutic option for the management of T2DM.

References

- 1. What is Teneligliptin used for? [synapse.patsnap.com]

- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients [jstage.jst.go.jp]

- 6. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]

- 7. scribd.com [scribd.com]

- 8. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients [pubmed.ncbi.nlm.nih.gov]

- 12. Add-On Treatment with Teneligliptin Ameliorates Glucose Fluctuations and Improves Glycemic Control Index in Japanese Patients with Type 2 Diabetes on Insulin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 15. content.abcam.com [content.abcam.com]

- 16. lifetechindia.com [lifetechindia.com]

- 17. Can GLP-1 levels be measured? | ERGSY [ergsy.com]

- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 19. Guideline for Incretin Measurement|The Japan Diabetes Society [jds.or.jp]

- 20. A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, teneligliptin, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Preclinical Discovery and Development of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the preclinical discovery and development of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. The document details the lead optimization, mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety pharmacology of Teneligliptin, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Lead Discovery and Optimization

The discovery of Teneligliptin originated from the exploration of l-prolylthiazolidines as a novel class of DPP-4 inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers at Mitsubishi Tanabe Pharma Corporation focused on substituting the γ-position of the proline structure with linked bicyclic heteroarylpiperazines. This effort led to the identification of 3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine, later named Teneligliptin.[1]

A key structural feature of Teneligliptin is its unique, rigid, "J-shaped" structure composed of five consecutive rings.[1][2][3] X-ray co-crystal structure analysis revealed that the phenyl ring on the pyrazole moiety has a crucial interaction with the S2 extensive subsite of the DPP-4 enzyme. This interaction was found to significantly enhance both the potency and selectivity of the compound.[1]

Mechanism of Action

Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in glucose homeostasis.

By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[2][5] This leads to several downstream effects in a glucose-dependent manner:

-

Enhanced Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin.[2][4]

-

Suppressed Glucagon Secretion: The elevated incretin levels also act on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.[2][4]

-

Delayed Gastric Emptying: GLP-1 is known to slow the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions.[5][6]

The culmination of these actions is improved glycemic control, particularly a reduction in post-meal blood glucose levels.

In Vitro Pharmacology

DPP-4 Inhibition Potency

Teneligliptin demonstrated potent, concentration-dependent inhibition of both recombinant human DPP-4 and human plasma DPP-4.

| Target Enzyme | IC₅₀ Value (nmol/L) |

| Recombinant Human DPP-4 | 0.889[6][7] |

| Human Plasma DPP-4 | 1.75[6][7][8] |

| Rat Plasma DPP-4 | ~1[9][10] |

Experimental Protocol: DPP-4 Inhibition Assay

A typical in vitro DPP-4 inhibition assay is conducted as follows:

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme.

-

DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

Test compound (Teneligliptin) at various concentrations.

-

Positive control inhibitor (e.g., Sitagliptin).

-

96-well microplate (black, for fluorescence).

-

Fluorescence microplate reader.

-

-

Procedure:

-

The reaction is typically performed at 37°C.[11]

-

To each well of the microplate, add the assay buffer, diluted DPP-4 enzyme, and the test compound (or vehicle for control wells).[11]

-

Pre-incubate the plate for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.[11]

-

Monitor the fluorescence intensity over time using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][13] The increase in fluorescence corresponds to the cleavage of the substrate and the release of free AMC.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is determined relative to the uninhibited enzyme control.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Selectivity Profile

Teneligliptin exhibits high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9. This is a critical attribute, as inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical animal models.

| Enzyme | Selectivity vs. DPP-4 (fold) |

| DPP-8 | ~160 - 850x[14] |

| DPP-9 | ~160 - 850x[14] |

| Fibroblast Activation Protein (FAP) | >10,000x[14] |

Experimental Protocol: Selectivity Assay

The protocol for selectivity assays is similar to the DPP-4 inhibition assay, with the primary difference being the substitution of the target enzyme.

-

Enzymes: Recombinant forms of other dipeptidyl peptidases (e.g., DPP-8, DPP-9) or other proteases are used.

-

Substrates: Specific fluorogenic or chromogenic substrates for each respective enzyme are utilized.

-

Procedure: The assay is run in parallel with the DPP-4 inhibition assay, using the same concentrations of Teneligliptin.

-

Analysis: The IC₅₀ values for each enzyme are determined. The selectivity is then calculated as the ratio of the IC₅₀ for the off-target enzyme to the IC₅₀ for DPP-4 (e.g., IC₅₀ (DPP-8) / IC₅₀ (DPP-4)).

In Vivo Pharmacology (Animal Models)

The efficacy of Teneligliptin was evaluated in various preclinical models of type 2 diabetes.

| Study Type | Animal Model | Dose(s) | Key Findings |

| Oral Glucose Tolerance Test | Zucker Fatty Rats | ≥ 0.03 mg/kg | Significantly inhibited the increase in plasma glucose after an oral glucose load.[1] |

| Oral Carbohydrate Loading Test | Zucker Fatty Rats | ≥ 0.1 mg/kg | Increased plasma levels of active GLP-1 and insulin; reduced glucose excursions.[9][10] |

| Chronic Dosing (2 weeks) | Zucker Fatty Rats | Not specified | Sustained reduction in glucose excursions; decreased plasma triglycerides and free fatty acids.[10] |

| Diabetic Cardiomyopathy | Streptozotocin-induced Diabetic Mice | 30 mg/kg | Alleviated cardiac dysfunction, potentially by inhibiting NLRP3 inflammasome activation.[15] |

| Neuropathic Pain | Partial Sciatic Nerve Transection in Rats | Not specified | Exerted antinociceptive effects.[16] |

| Cognitive Impairment | db/db Mice | 60 mg/kg/day for 10 weeks | Alleviated diabetes-related cognitive impairment by inhibiting ER stress and NLRP3 inflammasome.[17] |

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

-

Animals: Male Zucker fatty rats or other relevant diabetic models are used. Animals are fasted overnight prior to the study.

-

Dosing: Animals are randomly assigned to groups and administered Teneligliptin (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via oral gavage.

-

Glucose Challenge: After a set period (e.g., 60 minutes) following drug administration, a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Plasma is separated, and glucose concentrations are measured using a glucose analyzer. Active GLP-1 and insulin levels can also be measured using specific ELISA kits.

-

Data Evaluation: The area under the curve (AUC) for plasma glucose is calculated for each group to assess the overall effect on glucose tolerance. Statistical analysis is performed to compare the treatment groups to the vehicle control group.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species established the absorption, distribution, metabolism, and excretion (ADME) profile of Teneligliptin.

| Species | Parameter | Value |

| Rat | Tₘₐₓ (oral) | 0.75 - 0.88 hours[7] |

| Rat | Half-life (t½) | Not explicitly stated in provided results, but described as "long-lasting"[1][3][7][18][19] |

-

Absorption: Oral administration of Teneligliptin in rats resulted in rapid absorption.[7]

-

Distribution: Following oral administration of radiolabeled [¹⁴C]teneligliptin to Sprague-Dawley rats, radioactivity was widely distributed throughout the body. The highest concentrations were observed in the kidney and liver, which are the main elimination organs.[7]

-

Metabolism: Teneligliptin is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[3][5][18][19]

-

Excretion: Teneligliptin is eliminated via multiple pathways, including both renal excretion of the unchanged drug and hepatic metabolism.[3][18][19] This dual excretion route is a key characteristic, suggesting that dose adjustments may not be necessary for patients with either renal or hepatic impairment.[3][6][18][19]

Experimental Protocol: Tissue Distribution Study in Rats

-

Radiolabeling: Teneligliptin is synthesized with a radioactive isotope, typically Carbon-14 ([¹⁴C]).

-

Animals and Dosing: Male Sprague-Dawley rats are administered a single oral dose of [¹⁴C]teneligliptin (e.g., 1 mg/kg).[20]

-

Sample Collection: At predetermined time points (e.g., 0.5, 24, 168 hours) after dosing, animals are euthanized.[20]

-

Whole-Body Autoradiography:

-

Quantitative Tissue Distribution:

-

Alternatively, specific tissues and organs are collected, weighed, and homogenized.

-

The amount of radioactivity in each tissue sample is quantified using liquid scintillation counting.

-

Concentrations of radioactivity in tissues are calculated and expressed as µg equivalents/g of tissue.

-

Preclinical Development Workflow

The preclinical development of Teneligliptin followed a structured pathway from initial discovery to the submission of an Investigational New Drug (IND) application.

Safety Pharmacology

Teneligliptin was generally well-tolerated in preclinical safety studies. A thorough QT/QTc evaluation study found that at the maximal recommended dose (40 mg), Teneligliptin caused a minor, not clinically significant, prolongation of the placebo-corrected QTcF interval.[14] However, a significant increase was noted at a supratherapeutic dose of 160 mg, indicating a need for caution when administering the drug to patients with a predisposition to QT prolongation.[14][21] Overall, the preclinical safety profile supported its advancement into clinical trials.

Conclusion

The preclinical development of Teneligliptin successfully identified a highly potent and selective DPP-4 inhibitor with a unique chemical structure. In vitro studies confirmed its potent inhibition of the DPP-4 enzyme with high selectivity over related proteases. In vivo studies in relevant animal models of type 2 diabetes demonstrated its efficacy in improving glycemic control, mediated by the enhancement of the incretin pathway. The pharmacokinetic profile, characterized by rapid absorption and dual elimination pathways, along with a favorable safety profile, provided a strong rationale for its successful transition into clinical development for the treatment of type 2 diabetes mellitus.

References

- 1. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. STERIS PHARMA | Teneligliptin 20 mg Tablet Uses | TENELIGOLD 20 Benefits & Side Effects [sterisonline.com]

- 5. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]

- 6. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

- 7. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. phcogj.com [phcogj.com]

- 14. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bluecrosslabs.com [bluecrosslabs.com]

- 19. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Teneligliptin DPP-4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus. Its efficacy stems from the prolongation of the activity of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are key regulators of glucose homeostasis. This technical guide provides an in-depth overview of the in vitro characterization of Teneligliptin's interaction with the DPP-4 enzyme, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to Teneligliptin and DPP-4

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[1][2] These hormones are released in response to food intake and enhance glucose-dependent insulin secretion while suppressing glucagon release.[1] By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, thereby augmenting their glucose-lowering effects.[1][2][3]

Teneligliptin is a class 3 DPP-4 inhibitor, distinguished by its unique "J-shaped" structure comprised of five consecutive rings.[4] This structural feature facilitates a potent and long-lasting interaction with the DPP-4 enzyme by binding to the S1, S2, and S2 extensive subsites.[5] This robust binding contributes to its high potency and selectivity.[4]

Quantitative Analysis of DPP-4 Inhibition

The inhibitory activity of Teneligliptin against DPP-4 has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50).

| Inhibitor | Enzyme Source | IC50 (nmol/L) | Reference |

| Teneligliptin | Recombinant Human DPP-4 | 0.889 | [4] |

| Human Plasma DPP-4 | 1.75 | [4] | |

| Rat Plasma DPP-4 | ~1 | [6][7] | |

| Sitagliptin | Recombinant Human DPP-4 | 6.74 | [4] |

| Human Plasma DPP-4 | 4.88 | [4] | |

| Vildagliptin | Recombinant Human DPP-4 | 10.5 | [4] |

| Human Plasma DPP-4 | 7.67 | [4] |

Table 1: Comparative IC50 Values of DPP-4 Inhibitors. This table summarizes the in vitro inhibitory potency of Teneligliptin against DPP-4 from various sources and provides a comparison with other commonly used DPP-4 inhibitors.

Teneligliptin also demonstrates high selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, which is a crucial factor for its safety profile.[4] It exhibits an approximately 700- to 1500-fold greater affinity for DPP-4 compared to DPP-8 and DPP-9.[4]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the DPP-4 inhibitory activity of Teneligliptin.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the IC50 value of an inhibitor using a fluorogenic substrate.

Objective: To measure the concentration-dependent inhibition of DPP-4 activity by Teneligliptin.

Materials:

-

Recombinant Human DPP-4 enzyme

-

Teneligliptin (or other test inhibitors)

-

DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Teneligliptin in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of Teneligliptin in the assay buffer to achieve a range of final concentrations for testing.

-

Dilute the recombinant human DPP-4 enzyme to the desired working concentration in cold assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Teneligliptin solution at various concentrations (or vehicle control).

-

DPP-4 enzyme solution.

-

-

Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear phase of the fluorescence increase over time.

-

Calculate the percentage of inhibition for each Teneligliptin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Teneligliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Enzyme Kinetics Analysis (Competitive Inhibition)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.

Objective: To elucidate the kinetic mechanism of DPP-4 inhibition by Teneligliptin.

Procedure:

-

The DPP-4 inhibition assay is performed as described in section 3.1.

-

The assay is conducted with multiple, fixed concentrations of Teneligliptin.

-

For each inhibitor concentration, a range of substrate (Gly-Pro-AMC) concentrations is used.

-

The initial reaction velocities (rates) are measured for each combination of inhibitor and substrate concentration.

-

Data Analysis:

-

The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

For a competitive inhibitor like Teneligliptin, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that the inhibitor does not affect the maximum reaction velocity (Vmax) but increases the Michaelis constant (Km).

-

The inhibition constant (Ki) can be determined from the slopes of the Lineweaver-Burk plot.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of DPP-4 Inhibition by Teneligliptin.

Caption: General Workflow of an In Vitro DPP-4 Inhibition Assay.

Conclusion

The in vitro characterization of Teneligliptin demonstrates its potent, selective, and competitive inhibition of the DPP-4 enzyme. The low nanomolar IC50 values and high selectivity underscore its efficacy as a therapeutic agent for type 2 diabetes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct similar in vitro studies for the evaluation of DPP-4 inhibitors. Further investigations into the precise binding kinetics and interactions with various DPP-4 isoforms will continue to enhance our understanding of this important class of antidiabetic drugs.

References

- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifetechindia.com [lifetechindia.com]

The Pharmacokinetics and Metabolism of Teneligli-ptin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3] Its unique chemical structure and pharmacokinetic profile contribute to its efficacy and safety in a broad range of patients, including those with renal or hepatic impairment.[1][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of teneligli-ptin, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development efforts.

Pharmacokinetic Profile

Teneligliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, moderate plasma protein binding, and a long elimination half-life, which supports once-daily dosing.[1][5]

Absorption

Following oral administration, teneligli-ptin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed within 1 to 2 hours.[1][6] The oral bioavailability of teneligli-ptin is estimated to be between 43% and 74%.[7] The pharmacokinetics of teneligli-ptin are not significantly affected by food, allowing for dosing without regard to meals.[8]

Distribution

Teneligliptin has a high volume of distribution, suggesting extensive tissue distribution.[7] In preclinical studies in rats, [14C]teneligliptin was predominantly distributed to the kidney and liver, followed by the lung, spleen, and pituitary gland.[9][10] Plasma protein binding of teneligli-ptin in humans is in the range of 78-80%.[7]

Metabolism

Teneligliptin is metabolized in the liver primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with each enzyme contributing almost equally to its metabolism.[1][2] To a lesser extent, CYP2D6 and FMO1 are also involved.[11] The major metabolite identified in human plasma is a thiazolidine-1-oxide derivative, designated as M1, which is considered to have unknown biological activity.[7][12] In plasma, unchanged teneligli-ptin is the most abundant component, accounting for 71.1% of the total radioactivity, while the M1 metabolite accounts for 14.7%.[1][12]

Excretion

Teneligliptin is eliminated through a dual pathway of hepatic metabolism and renal excretion.[6][13] Following a single oral dose of [14C]teneligliptin, approximately 45.4% of the radioactivity is excreted in the urine and 46.5% in the feces.[7] Renal excretion of the unchanged drug accounts for about 21% of the administered dose.[7] The mean elimination half-life (t½) of teneligli-ptin is approximately 24 hours.[1][3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of teneligli-ptin in various populations.

Table 1: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects After Single and Multiple Oral Doses [1]

| Dose | Administration | n | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

| 20 mg | Single Dose | 6 | 1.8 (1.0-2.0) | 187.20 (44.70) | 2028.9 (459.5) | 24.2 (5.0) |

| 40 mg | Single Dose | 6 | 1.0 (0.5-3.0) | 382.40 (89.83) | 3705.1 (787.0) | 20.8 (3.2) |

| 20 mg | Multiple Dose (Day 7) | 7 | 1.0 (1.0-1.0) | 220.14 (59.86) | 2641.4 (594.7) | 30.2 (6.9) |

Data are presented as mean (standard deviation) for Cmax, AUC, and t½, and as median (range) for Tmax.

Table 2: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Renal Impairment [14]

| Renal Function | n | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |

| Healthy Subjects | 8 | 187.2 | 2028.9 |

| Mild Impairment | 8 | 196.4 | 2457.1 |

| Moderate Impairment | 8 | 190.5 | 3409.8 |

| Severe Impairment | 8 | 183.9 | 3586.7 |

| End-Stage Renal Disease | 8 | 167.3 | 3408.4 |

Table 3: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Hepatic Impairment [15]

| Hepatic Function | n | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | t½ (h) |

| Healthy Subjects | 8 | 148.1 | 1525.0 | 24.8 |

| Mild Impairment | 8 | 185.3 | 2220.1 | 27.9 |

| Moderate Impairment | 8 | 204.0 | 2420.7 | 30.9 |

Experimental Protocols

Human Mass Balance Study

A human mass balance study was conducted to determine the routes of elimination of teneligli-ptin.

-

Study Design: Healthy male subjects received a single oral dose of 20 mg of [14C]teneligliptin.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals.

-

Analysis: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting. Plasma samples were also analyzed to determine the proportion of parent drug and metabolites.

-

Metabolite Profiling: Plasma, urine, and fecal extracts were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for structural identification.[7]

In Vitro Metabolism Studies

-

System: Human liver microsomes were used to identify the enzymes responsible for teneligli-ptin metabolism.

-

Incubation: [14C]teneligliptin was incubated with human liver microsomes in the presence of NADPH.

-

Enzyme Phenotyping: Specific chemical inhibitors and recombinant human CYP and FMO enzymes were used to identify the contribution of individual enzymes to the metabolism of teneligli-ptin.

-

Analysis: The formation of metabolites was monitored over time using HPLC with radiometric detection.[1][2]

Pharmacokinetic Study in Renally Impaired Subjects

-

Study Design: An open-label, parallel-group study was conducted in subjects with varying degrees of renal impairment (mild, moderate, severe, and end-stage renal disease) and healthy matched controls.

-

Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.

-

Blood Sampling: Serial blood samples were collected over a specified period to determine the plasma concentrations of teneligli-ptin.

-

Analysis: Plasma concentrations of teneligli-ptin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]

Pharmacokinetic Study in Hepatically Impaired Subjects

-

Study Design: An open-label, parallel-group study was conducted in subjects with mild and moderate hepatic impairment and healthy matched controls.

-

Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.

-

Blood Sampling: Serial blood samples were collected to measure plasma concentrations of teneligli-ptin.

-

Analysis: Plasma concentrations of teneligli-ptin were determined using a validated LC-MS/MS method.[15]

Visualizations: Signaling Pathways and Metabolic Scheme

The following diagrams illustrate the mechanism of action and metabolic pathways of teneligli-ptin.

References

- 1. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 2. Glucose-dependent insulinotropic polypeptide (GIP) stimulation of pancreatic beta-cell survival is dependent upon phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) signaling, inactivation of the forkhead transcription factor Foxo1, and down-regulation of bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]

- 15. droracle.ai [droracle.ai]

Teneligliptin's Antioxidative Properties: A Technical Guide

Abstract

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant antioxidative properties beyond its primary glucose-lowering effect. These properties position it as a promising therapeutic agent for mitigating oxidative stress-related complications in diabetes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Teneligliptin's antioxidant action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate these effects and visualizes the key signaling pathways involved. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway, inhibition of NADPH oxidase (NOX), and modulation of the NLRP3 inflammasome, collectively leading to a reduction in reactive oxygen species (ROS) production and protection against cellular damage.

Introduction: Oxidative Stress in Diabetes and the Role of Teneligliptin

Chronic hyperglycemia in diabetes mellitus is a primary driver of excessive reactive oxygen species (ROS) production, leading to a state of oxidative stress.[1] This imbalance between pro-oxidants and antioxidants contributes significantly to the pathogenesis of diabetic complications, including nephropathy, neuropathy, and cardiovascular disease.[2] Key sources of ROS in diabetes include the mitochondrial electron transport chain, polyol pathway, and enzymatic sources like NADPH oxidase (NOX).[3]

Teneligliptin is a third-generation DPP-4 inhibitor used for the management of type 2 diabetes.[4] Beyond its function in incretin hormone regulation, a growing body of evidence reveals that Teneligliptin possesses direct antioxidative capabilities.[4][5] These effects are observed independently of its glucose-lowering action, suggesting a pleiotropic benefit in the management of diabetes.[2][6] This guide explores the core mechanisms of this antioxidant activity.

Core Mechanisms of Antioxidative Action

Teneligliptin combats oxidative stress through a multi-pronged approach at the molecular level. The principal mechanisms identified are the activation of the Nrf2 signaling pathway, the inhibition of the pro-oxidant enzyme NADPH oxidase, and the suppression of the NLRP3 inflammasome, which is closely linked to oxidative stress.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] In the presence of oxidative stress or chemical activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[10]

Teneligliptin has been shown to activate this protective pathway.[11][12] Studies indicate that Teneligliptin treatment enhances the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HMOX1), NAD(P)H quinone oxidoreductase 1 (NQO1), and thioredoxin reductase (TXNRD).[11][13] This upregulation of the endogenous antioxidant defense system helps to neutralize ROS and protect cells from oxidative damage.[12] A study on SH-SY5Y cells demonstrated that Teneligliptin restores antioxidant defenses by enhancing p62-mediated Keap1 degradation, thereby activating the Nrf2 pathway.[12]

Inhibition of NADPH Oxidase (NOX)

NADPH oxidase (NOX) enzymes are a major source of ROS in the vasculature and other tissues.[14][15] The NOX family, particularly isoforms like NOX4, are upregulated in diabetic conditions, contributing to endothelial dysfunction and other complications.[3][16] Teneligliptin has been shown to reduce the expression of key NOX subunits, including NOX4 and p22-phox.[13][16] By downregulating these pro-oxidant enzymes, Teneligliptin directly curtails a significant source of cellular ROS production.[3][13] This inhibitory effect on NOX contributes to the restoration of redox balance in endothelial cells and other cell types exposed to high glucose conditions.[13][16]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a protein complex that, upon activation by cellular stress signals including ROS, triggers an inflammatory response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[1] Oxidative stress is a key activator of the NLRP3 inflammasome, creating a vicious cycle of inflammation and further ROS production.[17] Teneligliptin has been found to inhibit the activation of the NLRP3 inflammasome.[1][17] By reducing the primary oxidative stress trigger and potentially through other mechanisms, Teneligliptin mitigates this inflammatory cascade, thereby protecting tissues like the heart and brain from diabetes-related damage.[1][18]

Quantitative Data on Antioxidative Effects

The antioxidative effects of Teneligliptin have been quantified in numerous in vitro and clinical studies. The following tables summarize key findings.

In Vitro Studies

| Cell Line | Condition | Teneligliptin Conc. | Key Quantitative Findings | Reference(s) |

| HUVECs | High Glucose (HG) | 0.1 - 3.0 µmol/L | Reduces ROS levels dose-dependently. Upregulates Nrf2 target genes (HMOX, NQO). Reduces expression of NOX subunit p22-phox. | [5][11] |

| HUVECs | HG / Hypoxia | 3.0 µmol/L | In combination with GLP-1, significantly reduces ROS and expression of NOX4 and p22-phox. Increases antioxidant transcripts (HMOX, NQO1). | [13] |

| Rat CMECs | Hypoxia/Reoxygenation | Not specified | Suppressed H/R-induced ROS production and NOX4 expression. Promoted glutathione production. | [16] |

| SH-SY5Y cells | MPP+ induced stress | Not specified | Inhibited ROS accumulation, decreased malondialdehyde (MDA) levels, and restored glutathione (GSH) and superoxide dismutase (SOD) content. | [12] |

In Vitro Antioxidant Assays

| Assay | Standard | Concentrations | % Inhibition / Scavenging Activity | Reference(s) |

| DPPH Radical Scavenging | BHT | 500, 750, 1000 µg/ml | 60.10%, 65.62%, 71.87% (Teneligliptin) vs. 74.12%, 82.4%, 93.91% (BHT) | [19] |

| Nitric Oxide Scavenging | Ascorbic Acid | Not specified | Teneligliptin showed dose-dependent scavenging activity. | [20] |

| FRAP (Ferric Reducing) | Ascorbic Acid | Not specified | Teneligliptin demonstrated reducing power. | [20] |

Clinical Studies

| Study Population | Biomarker | Treatment | Duration | Key Quantitative Findings | Reference(s) |

| T2DM with CKD | d-ROMs (oxidative stress) | Switch from Sitagliptin to Teneligliptin (20mg/day) | 24 weeks | d-ROMs significantly decreased from 399.8 ± 88.4 to 355.5 ± 92.0 U.CARR (P < 0.01). | [2][6] |

| T2DM with CKD | Urinary 8-OHdG (DNA damage) | Switch from Sitagliptin to Teneligliptin (20mg/day) | 24 weeks | No significant increase, unlike the sitagliptin group which showed a significant increase from baseline. | [2][21] |

| T2DM with CKD | RHI (endothelial function) | Switch from Sitagliptin to Teneligliptin (20mg/day) | 24 weeks | RHI significantly improved from 1.49 ± 0.32 to 1.55 ± 0.29 (P < 0.01). | [2] |

| T2DM on Hemodialysis | PAI-1, PDMPs (atherothrombosis) | Teneligliptin (20mg/day) | 6 months | Significantly reduced plasma levels of PAI-1 and PDMPs from baseline (P < 0.01). | [22][23] |

Experimental Protocols

The assessment of Teneligliptin's antioxidative properties relies on a set of established in vitro and in vivo methodologies. Below are detailed protocols for key experiments.

Measurement of Intracellular ROS

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used.[24][25] DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

-

Protocol:

-

Seed cells (e.g., HUVECs) in a 96-well plate and culture until confluent.

-

Induce oxidative stress (e.g., incubate with high glucose media for a specified period).

-

Treat cells with various concentrations of Teneligliptin for the desired duration.

-

Wash cells with phosphate-buffered saline (PBS).

-

Load cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.

-

Wash cells again with PBS to remove excess probe.

-

Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Lipid Peroxidation Assay (TBARS for MDA)

-

Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation and a widely used marker of oxidative stress.[25][26] The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored complex measurable at 532 nm.[25]

-

Protocol:

-

Collect cell lysates or tissue homogenates after experimental treatment.

-

Add 100 µL of sample to a microcentrifuge tube.

-

Add 100 µL of SDS lysis solution and mix.

-

Add 250 µL of TBA reagent (thiobarbituric acid in acetic acid/NaOH buffer).

-

Incubate at 95°C for 60 minutes.

-

Cool the reaction on ice for 10 minutes.

-

Centrifuge at 3,000 rpm for 15 minutes.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA standard.

-

DNA Damage Assessment (Urinary 8-OHdG)

-

Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage and is excreted in the urine upon DNA repair.[2][26] Its levels are a reliable biomarker of systemic oxidative stress.[2] It is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Protocol (using a commercial ELISA kit):

-

Collect urine samples from clinical study participants.

-

Prepare samples and standards as per the kit manufacturer's instructions.

-

Add pre-treated samples and standards to a 96-well plate pre-coated with an 8-OHdG antibody.

-

Add an enzyme-labeled 8-OHdG conjugate and incubate. During this step, the conjugate competes with the 8-OHdG in the sample for binding to the antibody.

-

Wash the plate to remove unbound components.

-

Add a chromogenic substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the 8-OHdG concentration based on the standard curve.

-

Antioxidant Enzyme Activity Assays

-

Principle: The activities of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates using commercially available colorimetric or fluorometric assay kits.[27][28]

-

General Protocol:

-

Prepare cell or tissue lysates according to the specific kit's protocol.

-

Add the lysate to a 96-well plate.

-

Add the specific substrate and reaction mix for the enzyme being assayed (e.g., a tetrazolium salt for SOD, H₂O₂ for CAT, or glutathione and H₂O₂ for GPx).

-

Incubate for the recommended time and temperature.

-

Measure the change in absorbance or fluorescence using a microplate reader.

-

Calculate enzyme activity based on the rate of substrate conversion, normalized to the total protein concentration of the lysate.

-

Conclusion

Teneligliptin exhibits robust and multifaceted antioxidative properties that are clinically relevant for patients with type 2 diabetes. Its ability to enhance the endogenous antioxidant system via Nrf2 activation, coupled with the direct inhibition of ROS-producing NOX enzymes and suppression of the pro-inflammatory NLRP3 inflammasome, provides a comprehensive defense against oxidative stress. The quantitative data from both laboratory and clinical settings confirm its efficacy in reducing markers of oxidative damage and improving endothelial function. These pleiotropic effects, independent of glycemic control, underscore Teneligliptin's potential to mitigate the long-term, multi-organ complications of diabetes, making it a valuable agent in the therapeutic armamentarium. Further research should continue to explore the full clinical impact of these antioxidative mechanisms.

References

- 1. Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NADPH Oxidase (NOX) Targeting in Diabetes: A Special Emphasis on Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Non-canonical NRF2 activation promotes a pro-diabetic shift in hepatic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Teneligliptin, a DPP4 inhibitor protects dopaminergic neurons in PD models via inhibiting of oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NADPH Oxidase Inhibition: Preclinical and Clinical Studies in Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Teneligliptin protects against hypoxia/reoxygenation-induced endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpbs.net [ijpbs.net]

- 20. In Vitro Evaluation Of Antioxidant Activity Of Teneligliptin By Frap And Nitric Oxide Assay, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]

- 21. scispace.com [scispace.com]

- 22. Effects of teneligliptin on PDMPs and PAI-1 in patients with diabetes on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 27. Antioxidant Enzymes and Lipid Peroxidation in Type 2 Diabetes Mellitus Patients with and without Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for RP-HPLC Quantification of Teneligliptin

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Teneligliptin in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolution. This document provides detailed application notes and protocols for the quantification of Teneligliptin using RP-HPLC, intended for researchers, scientists, and drug development professionals.

Chromatographic Conditions for Teneligliptin Quantification

Several RP-HPLC methods have been developed and validated for the quantification of Teneligliptin. The following table summarizes the key chromatographic parameters from various studies, providing a comparative overview.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| Column | Kromasil C18 (250x4.6 mm, 5 µm)[1] | Inertsil ODS C18 (150x4.6 mm, 5 µm)[2][3] | Inertsil C-18 (4.6 mm x 250 mm)[4] | C18 ACE (150x 4.6 mm, 5 µm)[5] | Grace C18 (250mm x 4.6ID, 5 micron)[6] |

| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)[1] | Gradient: A) Buffer: ACN (85:15% v/v), B) Methanol: ACN (50:50% v/v)[2][3] | Methanol and Buffer (70:30, v/v)[4] | Phosphate buffer pH-7.2: Methanol (30:70v/v)[5] | Methanol: 0.05% OPA (20:80; v/v)[6] |

| Flow Rate | 1.0 mL/min[1][4][5] | 0.8 mL/min[2][3][6] | 1.0 mL/min[4] | 1.0 mL/min[5] | 0.8 mL/min[6] |

| Detection Wavelength | 254 nm[1][4] | 249 nm[2][3][6] | 254 nm[4] | 245 nm[5] | 249 nm[6] |

| Column Temperature | 30°C[1][4] | Not Specified | 30°C[4] | Ambient[5] | Not Specified |

| Injection Volume | 10 µL[1] | Not Specified | Not Specified | 20 µL[5] | 20 µL[6] |

| Retention Time (min) | 2.842[1] | Not Specified | 6.01[4] | Not Specified | 5.255[6] |

Method Validation Parameters for Teneligliptin Quantification

The developed RP-HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters from different studies.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| Linearity Range (µg/mL) | 5-30[1] | 16-64[2][3] | 2-20[4] | 10-50[5][6] | 50-150[7] |

| Correlation Coefficient (r²) | 0.999[1] | 1[2][3] | 0.9912[4] | 0.9993[5] | 0.999[6][7] |

| Accuracy (% Recovery) | Not Specified | 99.89–100.34[2][3] | 99.9[4] | Not Specified | Not Specified |

| Precision (%RSD) | Not Specified | <2.0[2][3] | Not Specified | Not Specified | <2.0[6] |

| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.05[4] | Not Specified | Not Specified |

| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | 0.18[4] | Not Specified | Not Specified |

Experimental Protocol: A Representative RP-HPLC Method

This protocol provides a detailed methodology for the quantification of Teneligliptin based on a commonly cited method.

1. Materials and Reagents

-

Teneligliptin reference standard

-

Teneligliptin tablets (e.g., 20 mg)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

HPLC grade water

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

-

Analytical balance

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Phosphate Buffer (pH 7.2): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired molarity (e.g., 0.05M). Adjust the pH to 7.2 with orthophosphoric acid.

-

Mobile Phase: Prepare a mixture of Phosphate buffer (pH 7.2) and Methanol in the ratio of 30:70 (v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Teneligliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 10-50 µg/mL) by diluting with the mobile phase.[5][6]

4. Sample Preparation (from Tablet Formulation)

-

Weigh and powder 20 Teneligliptin tablets.

-

Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[1]

-

Add about 70 mL of the mobile phase and sonicate for 25-30 minutes to ensure complete dissolution of the drug.[1][5]

-

Make up the volume to 100 mL with the mobile phase to get a concentration of 200 µg/mL.[1]

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

5. Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Method 4 of the summary table (C18 ACE column, Phosphate buffer pH-7.2: Methanol (30:70v/v) mobile phase, 1.0 mL/min flow rate, 245 nm detection wavelength).

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.

-

Record the chromatograms and measure the peak areas.

6. Data Analysis

-

Calibration Curve: Plot a graph of peak area versus concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Quantification: Calculate the concentration of Teneligliptin in the sample solution using the regression equation from the calibration curve.

-

Assay Calculation: Determine the amount of Teneligliptin per tablet using the following formula:

Where:

-

C = Concentration of Teneligliptin in the sample solution (µg/mL) from the calibration curve

-

D = Dilution factor

-

A = Average weight of the tablets (mg)

-

W = Weight of the tablet powder taken (mg)

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the RP-HPLC quantification of Teneligliptin.

Caption: Experimental workflow for Teneligliptin quantification by RP-HPLC.

Method Validation Parameters Relationship

The following diagram illustrates the logical relationship between the key parameters for validating an analytical method according to ICH guidelines.

Caption: Key parameters for analytical method validation.

References

- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. ijfmr.com [ijfmr.com]

- 5. researchgate.net [researchgate.net]

- 6. ijbpas.com [ijbpas.com]

- 7. rjptonline.org [rjptonline.org]

Application Note: A Stability-Indicating UPLC Method for the Rapid Analysis of Teneligliptin

Abstract